molecular formula C6H4Cl2OS B1304179 3-Chloro-4-methyl-2-thiophenecarbonyl chloride CAS No. 690632-13-4

3-Chloro-4-methyl-2-thiophenecarbonyl chloride

Cat. No. B1304179
CAS RN: 690632-13-4
M. Wt: 195.07 g/mol
InChI Key: XORPNWMUXJSVRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound of interest, 3-Chloro-4-methyl-2-thiophenecarbonyl chloride, is a chlorinated thiophene derivative. Thiophene derivatives are known for their utility in various chemical reactions and as precursors for the synthesis of conducting polymers, which are of significant interest in the field of electronics .

Synthesis Analysis

The synthesis of thiophene derivatives can be achieved through various methods. For instance, the synthesis of 3,4-bis[(methoxycarbonyl)methyl]thiophene involves new routes that could potentially be adapted for the synthesis of 3-Chloro-4-methyl-2-thiophenecarbonyl chloride . Additionally, the synthesis of 3-chlorobenzo[b]thiophene-2-carbonyl chloride from cinnamic acid and thionyl chloride suggests a possible synthetic route for the target compound, as it shares a similar chlorinated thiophene structure .

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be elucidated using techniques such as X-ray diffraction, as demonstrated in the study of 1-(2'-thiophen)-3-(2,3,5-trichlorophenyl)-2-propen-1-one, which crystallizes in the monoclinic space group . This technique could be applied to determine the crystal structure of 3-Chloro-4-methyl-2-thiophenecarbonyl chloride.

Chemical Reactions Analysis

Thiophene derivatives participate in various chemical reactions. For example, 3-chloro-1,2-benzisothiazolium chlorides react with activated methylene groups of ketones to form amino-benzo[b]thiophenes . This indicates that the chloro group in thiophene derivatives is reactive and can be involved in further chemical transformations. The reactivity of the chloro group in 3-Chloro-4-methyl-2-thiophenecarbonyl chloride could be explored in similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can be characterized using spectroscopic methods such as FT-IR, NMR, and mass spectrometry . These methods can provide information on the functional groups present and the stability of the molecule, as seen in the characterization of 3-chlorobenzo[b]thiophene-2-carbonyl chloride . The same techniques could be employed to analyze the physical and chemical properties of 3-Chloro-4-methyl-2-thiophenecarbonyl chloride.

Scientific Research Applications

Atmospheric and Environmental Implications

Research on chloromethanes, which are structurally similar to the compound of interest, has highlighted their role in atmospheric chemistry, including ozone depletion and global warming potential. These compounds, through atmospheric degradation, produce toxic degradation products like phosgene, highlighting the environmental risks associated with their use and release (Tsai, 2017).

Organic Synthesis and Materials Science

Studies on the reactivity of chloromethyl and halogenated compounds have demonstrated their importance in the synthesis of new chemical entities. For example, isomerization reactions involving chloromethyl compounds have been explored for creating structurally diverse molecules, which are critical in developing pharmaceuticals and advanced materials (Lisowski et al., 2010).

Advanced Oxidation Processes

The interaction of chlorinated compounds with advanced oxidation processes (AOPs) has been studied for environmental remediation purposes, such as the degradation of azo dyes in wastewater. These studies shed light on the potential of chlorinated thiophenes in environmental cleanup technologies (Yuan et al., 2011).

Spectroscopic and Structural Analysis

Investigations into the molecular structure and vibrational spectra of chlorinated thiophenes provide fundamental insights into their chemical behavior, which is crucial for their application in various scientific domains. Such studies are essential for understanding the electronic and photophysical properties of these compounds, facilitating their use in materials science and chemical synthesis (Han et al., 2018).

Safety and Hazards

The safety data sheet for 3-Chloro-4-methyl-2-thiophenecarbonyl chloride indicates that it is for R&D use only and not for medicinal or household use . Specific hazard information is not available in the resources I have access to. For detailed safety and hazard information, it’s recommended to refer to the material safety data sheet (MSDS) provided by the supplier.

properties

IUPAC Name

3-chloro-4-methylthiophene-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2OS/c1-3-2-10-5(4(3)7)6(8)9/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XORPNWMUXJSVRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383232
Record name 3-Chloro-4-methyl-2-thiophenecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-methyl-2-thiophenecarbonyl chloride

CAS RN

690632-13-4
Record name 3-Chloro-4-methyl-2-thiophenecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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